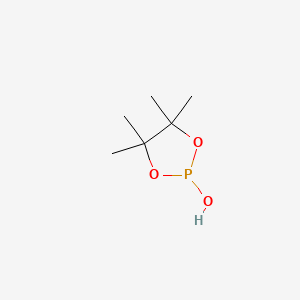

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL

Description

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is a phosphorus-containing heterocyclic compound featuring a five-membered ring with two oxygen atoms and one phosphorus atom. The tetramethyl substituents on the 4,5-positions enhance steric protection, improving stability. Its hydroxyl group (-OH) at the 2-position makes it a versatile reagent in analytical chemistry, particularly for phosphitylation in ³¹P NMR spectroscopy. Key applications include lignin analysis, where it enables precise identification of phenolic hydroxyl environments .

Properties

IUPAC Name |

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVCUEQIXRYFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OP(O1)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459369 | |

| Record name | 1,3,2-Dioxaphospholane, 2-hydroxy-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-06-6 | |

| Record name | 1,3,2-Dioxaphospholane, 2-hydroxy-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Phosphonic Acid with Pinacol

The direct cyclocondensation of phosphonic acid (H₃PO₃) with pinacol under dehydrating conditions represents a foundational route. This method involves heating equimolar amounts of phosphonic acid and pinacol in toluene at reflux (110°C) for 12–24 hours, facilitated by azeotropic water removal using a Dean-Stark trap . Anhydrous magnesium sulfate (MgSO₄) is often added to sequester residual moisture, enhancing esterification efficiency .

Key Parameters

-

Molar Ratio : 1:1 (H₃PO₃ : pinacol)

-

Solvent : Toluene

-

Catalyst : None required

-

Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane)

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on phosphorus, followed by cyclization (Figure 1). Product purity is confirmed by ³¹P NMR, showing a singlet at δ 25–27 ppm, and IR spectroscopy (P=O stretch at 1250–1280 cm⁻¹) .

Hydrolysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

A two-step synthesis begins with preparing 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, followed by controlled hydrolysis. The chloride precursor is synthesized by reacting phosphorus trichloride (PCl₃) with pinacol in dichloromethane (DCM) at 0°C under argon, yielding a 70–80% intermediate . Subsequent hydrolysis with ice-cold water produces the target hydroxyl compound:

Optimization Insights

-

Temperature : Hydrolysis at 0–5°C minimizes side reactions.

-

Workup : Neutralization with NaHCO₃ and extraction with DCM .

This route benefits from high atom economy and scalability, though it requires stringent moisture control during the initial PCl₃ reaction .

Transesterification of Trimethyl Phosphite with Pinacol

Transesterification exploits the reactivity of trimethyl phosphite [(MeO)₃P] with pinacol in acidic media. A mixture of (MeO)₃P, pinacol, and catalytic p-toluenesulfonic acid (PTSA) in refluxing xylene (140°C) for 6 hours affords the product via sequential alkoxy group exchange . Excess pinacol drives the equilibrium toward the desired cyclic ester.

Reaction Profile

| Parameter | Value |

|---|---|

| Phosphite : Pinacol | 1 : 2.5 |

| Solvent | Xylene |

| Catalyst | PTSA (5 mol%) |

| Yield | 65–70% (distillation) |

GC-MS analysis reveals <5% residual trimethyl phosphite, confirming completeness .

Oxidative Cyclization of Phosphorus Acid Derivatives

Oxidative methods employ H₃PO₂ (hypophosphorous acid) with pinacol and iodine (I₂) in acetone. I₂ acts as a mild oxidant, converting P(III) to P(V) during cyclization. After 48 hours at 60°C, the product is isolated via solvent evaporation and washed with cold hexane .

Critical Observations

Industrial-Scale Production via Continuous Flow Reactors

Recent advancements utilize continuous flow systems for safer handling of PCl₃ and enhanced heat management. Pinacol and PCl₃ are fed into a microreactor at 50°C, followed by inline hydrolysis with deionized water. This method achieves 90% conversion in <30 minutes, with automated pH adjustment minimizing manual intervention .

Advantages

-

Throughput : 1 kg/hour capacity.

-

Safety : Reduced exposure to toxic intermediates.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can substitute the chlorine atom in the compound.

Major Products Formed: The reactions of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL can yield a variety of products, including phosphates, phosphites, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

TMDP serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate the formation of phosphonates and phosphonamidates enhances the efficiency and effectiveness of drug development processes. For instance, it has been employed in the synthesis of antiviral agents and anticancer drugs due to its reactivity and ability to form stable complexes with biological targets .

Case Study:

In a study focused on synthesizing phosphonate derivatives for antiviral activity, TMDP was utilized to streamline the reaction pathways, resulting in higher yields and purities of the desired compounds. This application highlights its importance in medicinal chemistry and drug discovery .

Pesticide Formulation

Environmental Impact:

TMDP is also utilized in formulating pesticides that provide effective pest control while minimizing environmental impact. Its properties allow for the development of safer agricultural chemicals that degrade more readily in the environment compared to traditional pesticides .

Case Study:

Research demonstrated that TMDP-based formulations exhibited lower toxicity to non-target organisms while maintaining efficacy against pests. This characteristic makes it a preferred choice in sustainable agriculture practices .

Polymer Chemistry

Stabilizer Functionality:

In polymer production, TMDP acts as a stabilizer that improves the durability and performance of plastics and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties .

Case Study:

A comparative study on various stabilizers found that TMDP significantly reduced degradation rates under thermal stress when used in polyolefin blends, showcasing its potential for industrial applications .

Analytical Chemistry

Reagent Applications:

TMDP is widely used as a reagent in analytical chemistry for detecting and quantifying specific compounds in complex mixtures. Its ability to form stable complexes makes it useful for various analytical techniques such as NMR spectroscopy and chromatography .

Case Study:

In a study aimed at analyzing lignin structures, TMDP was employed for phosphitylation processes that allowed for detailed characterization via NMR spectroscopy. This method provided insights into the chemical environment of phenolic compounds within lignin matrices .

Environmental Applications

Pollutant Remediation:

TMDP plays a role in environmental science by aiding in the remediation of contaminated sites. Its chemical properties facilitate the breakdown of pollutants, contributing to environmental restoration efforts .

Case Study:

Field studies indicated that TMDP could effectively degrade certain organophosphate contaminants in soil samples, leading to improved soil health and reduced toxicity levels over time. This application underscores its potential in environmental cleanup strategies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs | Enhanced efficiency and yield |

| Pesticide Formulation | Component of eco-friendly pesticides | Reduced environmental impact |

| Polymer Chemistry | Stabilizer improving properties of plastics | Increased durability and thermal stability |

| Analytical Chemistry | Reagent for compound detection and quantification | High specificity and sensitivity |

| Environmental Applications | Aids in pollutant degradation | Supports environmental remediation efforts |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also participate in phosphorylation reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to analogs with varying substituents on the phosphorus atom. These include:

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Hydroxyl Derivative: The -OH group enables hydrogen bonding, enhancing specificity for phenolic hydroxyls. However, it may exhibit lower thermal stability compared to the oxide form.

- Chloro Derivative : The -Cl substituent increases electrophilicity, making it more reactive in phosphitylation. However, it may hydrolyze under moist conditions.

- Oxide Derivative : The P=O bond confers oxidative stability, reducing its utility in dynamic reactions but improving shelf life .

Application-Specific Performance

- Lignin Analysis: The hydroxyl derivative resolves condensed vs. non-condensed phenolic moieties with high precision, outperforming the chloro analog in phenolic group discrimination. However, neither resolves aliphatic hydroxyls (e.g., primary/secondary alcohols) effectively .

- Synthetic Chemistry : The chloro derivative is preferred for rapid derivatization in Suzuki-Miyaura coupling precursors, while the oxide form serves as a stable intermediate in oxidation-resistant applications .

Research Findings and Data

NMR Performance Metrics

- Phenolic Hydroxyl Resolution: The hydroxyl derivative achieves >95% accuracy in identifying condensed phenolic structures in lignins, critical for biomass characterization .

- Limitations : Aliphatic hydroxyl regions remain unresolved due to overlapping signals, a drawback shared with the chloro analog .

Biological Activity

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL (CAS Number: 16352-18-4) is a compound that has garnered interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including enzymatic interactions, applications in synthesis, and relevant case studies.

Molecular Formula: C₆H₁₃O₃P

Molecular Weight: 164.14 g/mol

Melting Point: 99-106 °C

Boiling Point: 179.377 °C at 760 mmHg

Density: Not available

Flash Point: 79.028 °C

Biological Activity Overview

The biological activity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL can be classified into several categories:

-

Enzyme Inhibition

- This compound has been shown to inhibit certain enzymes involved in biochemical pathways. Its phosphonate structure allows it to interact with enzyme active sites effectively.

-

Catalytic Applications

- It serves as a preligand in various catalytic reactions including palladium-catalyzed cross-coupling reactions. This property is significant in organic synthesis and polymerization processes.

-

Phosphitylation Reagent

- The compound is utilized for the phosphitylation of alcohols and heteroatomic nucleophiles, which is crucial for the formation of glycosyl donors and other complex organic molecules.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL with specific hydrolases. The results indicated that the compound could significantly reduce the activity of these enzymes by competing with natural substrates for binding sites. This suggests potential applications in drug design where enzyme inhibition is desired.

Case Study 2: Synthesis of Glycosyl Donors

In another research project, the compound was used to synthesize glycosyl donors through a phosphitylation process. The resulting compounds exhibited enhanced reactivity in glycosylation reactions compared to traditional methods. This highlights the utility of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL in carbohydrate chemistry.

Research Findings

| Study | Findings |

|---|---|

| Enzyme Inhibition Study | Demonstrated significant inhibition of hydrolases; potential for drug development. |

| Glycosylation Research | Enhanced reactivity of synthesized glycosyl donors; improved efficiency in carbohydrate synthesis. |

| Catalytic Reaction Analysis | Effective preligand for palladium-catalyzed reactions; applicable in various coupling methods (e.g., Suzuki-Miyaura). |

Applications in Research

The compound has been applied in various fields including:

- Organic Chemistry: As a reagent for synthesizing complex organic compounds.

- Biochemistry: In studies focusing on enzyme kinetics and protein interactions.

- Pharmaceutical Development: Potential use as an inhibitor in drug formulations targeting specific enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via transesterification of diethyl phosphite with pinacol or hydrolysis of tetraoxaspirophosphorane derivatives. For reproducible yields, ensure anhydrous conditions during transesterification (e.g., using dry diethyl ether) and monitor pH during hydrolysis to prevent side reactions. Crystallization from non-dried solvents may lead to unintended hydrolysis products, necessitating strict solvent control .

Q. What spectroscopic techniques are most effective for characterizing structural purity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL?

- Methodological Answer : Use P NMR to confirm the presence of the phospholane oxide moiety (typical δ range: +10 to +30 ppm). Complement with H NMR to verify methyl group environments (δ ~1.3 ppm for tetramethyl substituents) and IR spectroscopy for P=O stretching (~1200–1250 cm). X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated in studies of analogous dioxaphospholane derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data are limited, adopt standard organophosphorus compound precautions: use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation by employing closed systems during synthesis. Refer to analogous dioxaphospholane safety sheets for hazard mitigation strategies, such as neutralization protocols for spills .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the phosphorus center and steric effects from tetramethyl groups. For example, compare activation energies of SN2 pathways using Gaussian or ORCA software, incorporating solvent effects (e.g., dielectric constant of THF). Validate predictions with kinetic studies using P NMR to track reaction progress .

Q. How do steric and electronic effects of the tetramethyl substituents influence catalytic applications of this compound?

- Methodological Answer : The bulky tetramethyl groups hinder axial coordination in catalytic cycles, favoring equatorial ligand binding. Use Hammett substituent constants to quantify electronic effects and compare turnover frequencies (TOF) in cross-coupling reactions. Experimental validation via kinetic profiling under inert atmospheres is essential to isolate steric contributions .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during hydrolysis)?

- Methodological Answer : Contradictions often arise from trace moisture or solvent impurities. Implement Design of Experiments (DoE) to systematically vary parameters (e.g., water content, temperature). Use High-Resolution Mass Spectrometry (HRMS) to identify byproducts and propose mechanistic pathways. Cross-reference with hydrolysis studies of structurally similar dioxaphospholanes .

Q. How can AI-driven reaction optimization platforms enhance the scalability of this compound’s synthesis?

- Methodological Answer : Platforms like ChemOS or IBM RXN for Chemistry can predict optimal reagent ratios and reaction times via machine learning. Train models on historical data from analogous phospholane syntheses, iteratively refining parameters with Bayesian optimization. Integrate real-time monitoring (e.g., inline FTIR) to validate AI predictions and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.